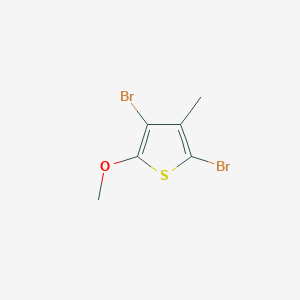
2,4-Dibromo-5-methoxy-3-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-5-methoxy-3-methylthiophene is a heterocyclic compound with the molecular formula C6H6Br2OS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dibromo-5-methoxy-3-methylthiophene can be synthesized through several methods. One common approach involves the bromination of 5-methoxy-3-methylthiophene using bromine in the presence of a catalyst. The reaction typically occurs at room temperature and yields the desired dibromo compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-5-methoxy-3-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding thiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include debrominated thiophene derivatives.
Aplicaciones Científicas De Investigación
2,4-Dibromo-5-methoxy-3-methylthiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of conductive polymers and other advanced materials.
Pharmaceuticals: The compound is investigated for its potential use in drug development and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-5-methoxy-3-methylthiophene involves its interaction with various molecular targets. The bromine atoms and the methoxy group play crucial roles in its reactivity and interaction with other molecules. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms are replaced by other substituents. Additionally, the sulfur atom in the thiophene ring can engage in redox reactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dibromo-3-methylthiophene
- 3,5-Dibromo-2-methylthiophene
- 2-Bromo-3-methoxythiophene
Uniqueness
2,4-Dibromo-5-methoxy-3-methylthiophene is unique due to the specific positioning of the bromine atoms and the methoxy group on the thiophene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the methoxy group at the 5-position can influence the electron density of the ring, affecting its reactivity in substitution and oxidation reactions .
Propiedades
Fórmula molecular |
C6H6Br2OS |
|---|---|
Peso molecular |
285.99 g/mol |
Nombre IUPAC |
2,4-dibromo-5-methoxy-3-methylthiophene |
InChI |
InChI=1S/C6H6Br2OS/c1-3-4(7)6(9-2)10-5(3)8/h1-2H3 |
Clave InChI |
RVQFEDPKQBDYHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1Br)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


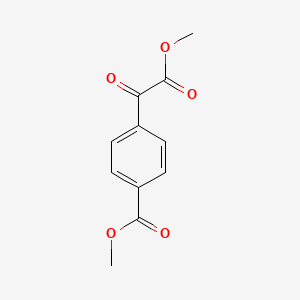
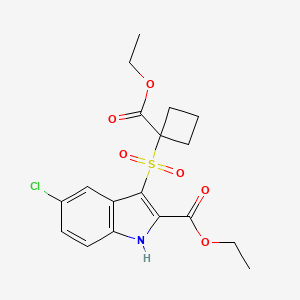
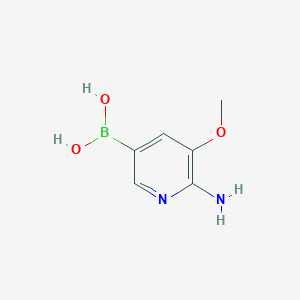
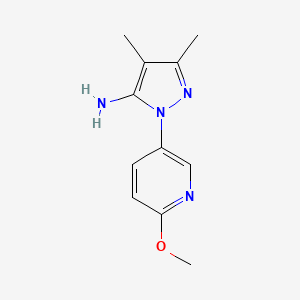
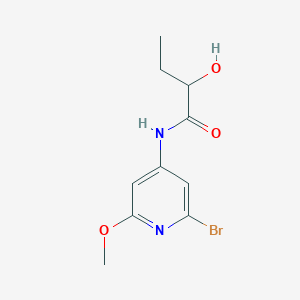
![1-[2-(Cyclopropylmethoxy)phenyl]piperazine](/img/structure/B13878100.png)
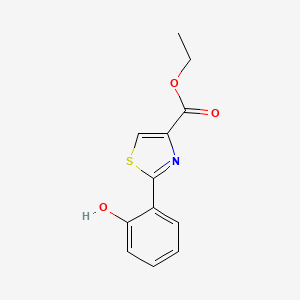
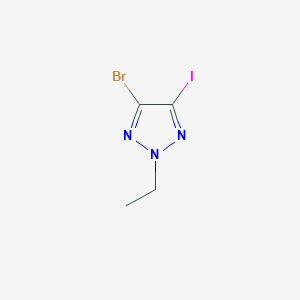

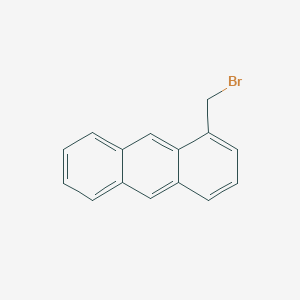
![propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13878151.png)
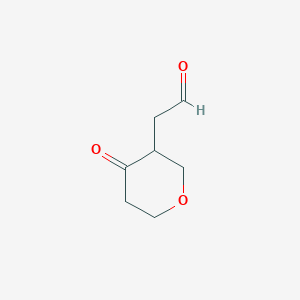
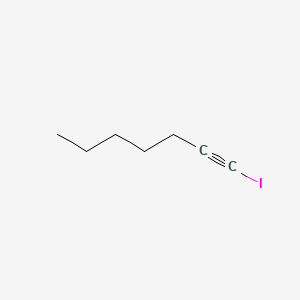
![Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13878164.png)
